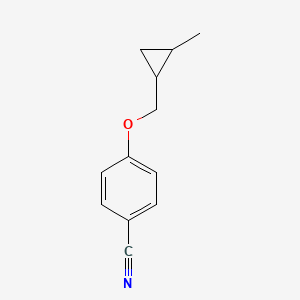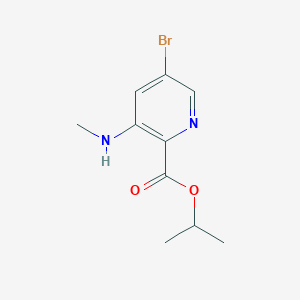![molecular formula C54H39N B13101207 4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline CAS No. 198639-41-7](/img/structure/B13101207.png)
4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline is an organic compound characterized by its complex aromatic structure. This compound is notable for its applications in various fields, including materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two aromatic compounds. The process involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, solvent, and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Applications De Recherche Scientifique
4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline has several scientific research applications:
Organic Electronics: This compound is used as a hole transport material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Corrosion Inhibition: Derivatives of this compound have been studied for their potential as corrosion inhibitors on mild steel in acidic solutions.
Electroluminescence: It is used in the design and synthesis of electroluminescent materials for organic electroluminescent devices.
Mécanisme D'action
The mechanism of action of 4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline involves its interaction with molecular targets in organic electronic devices. It functions as a hole transport material, facilitating the movement of positive charges (holes) through the device. This enhances the efficiency and performance of devices such as OLEDs and OFETs .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylphenol:
N4,N4,N4′,N4′-Tetra(1,1′-biphenyl)-4-yl-(1,1′-biphenyl)-4,4′-diamine: This compound is used as a hole transport material in OLEDs and OFETs.
Uniqueness
4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline is unique due to its specific structure, which provides excellent hole transport properties. This makes it highly effective in enhancing the performance of organic electronic devices.
Propriétés
Numéro CAS |
198639-41-7 |
|---|---|
Formule moléculaire |
C54H39N |
Poids moléculaire |
701.9 g/mol |
Nom IUPAC |
4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline |
InChI |
InChI=1S/C54H39N/c1-4-16-40(17-5-1)49-22-10-13-25-52(49)43-28-34-46(35-29-43)55(47-36-30-44(31-37-47)53-26-14-11-23-50(53)41-18-6-2-7-19-41)48-38-32-45(33-39-48)54-27-15-12-24-51(54)42-20-8-3-9-21-42/h1-39H |
Clé InChI |
FCSYGWPGJCGOAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


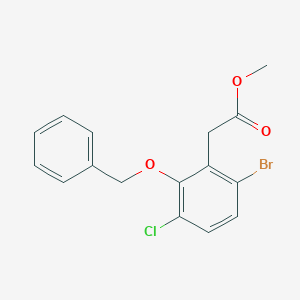
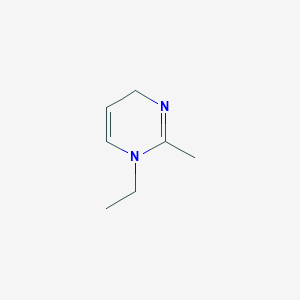
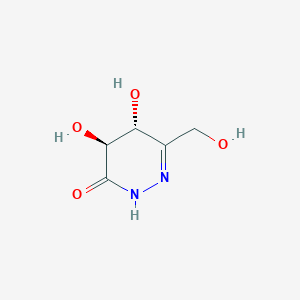

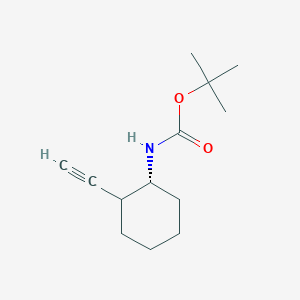
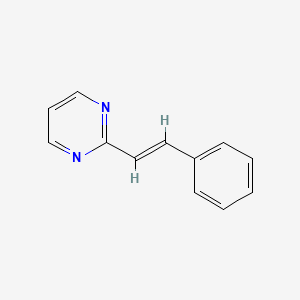
![4-Amino-6,7,7-trimethyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2(5H)-thione](/img/structure/B13101165.png)
![7-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13101180.png)
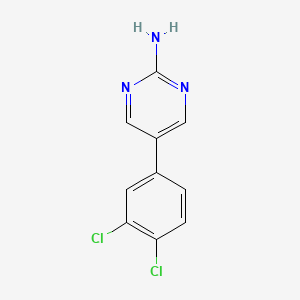
![copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13101189.png)
